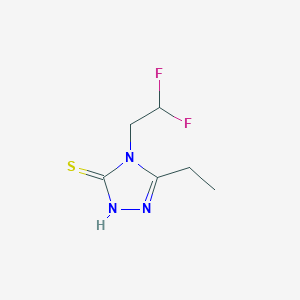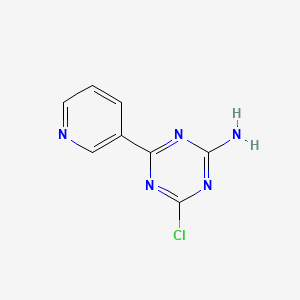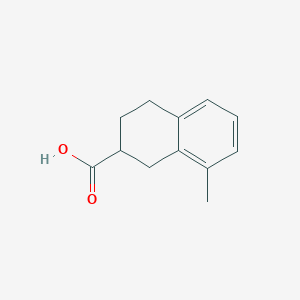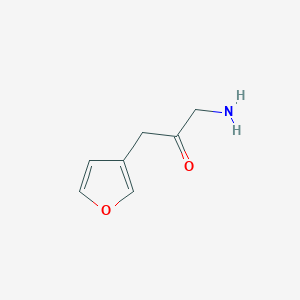![molecular formula C13H16F3N3O2 B13154674 tert-Butyl 3-[4-(trifluoromethyl)pyrimidin-2-yl]azetidine-1-carboxylate](/img/structure/B13154674.png)
tert-Butyl 3-[4-(trifluoromethyl)pyrimidin-2-yl]azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-[4-(trifluoromethyl)pyrimidin-2-yl]azetidine-1-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. The compound features a tert-butyl ester group, a trifluoromethyl-substituted pyrimidine ring, and an azetidine ring, making it a unique and versatile molecule.
Preparation Methods
The synthesis of tert-Butyl 3-[4-(trifluoromethyl)pyrimidin-2-yl]azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This step involves the reaction of appropriate starting materials to form the pyrimidine ring with a trifluoromethyl substituent.
Azetidine ring formation: The azetidine ring is then synthesized through cyclization reactions.
Esterification: The final step involves the esterification of the azetidine ring with tert-butyl chloroformate to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up production.
Chemical Reactions Analysis
tert-Butyl 3-[4-(trifluoromethyl)pyrimidin-2-yl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl-substituted pyrimidine ring, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-[4-(trifluoromethyl)pyrimidin-2-yl]azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Mechanism of Action
The mechanism of action of tert-Butyl 3-[4-(trifluoromethyl)pyrimidin-2-yl]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the pyrimidine ring play a crucial role in binding to these targets, while the azetidine ring provides structural stability. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
tert-Butyl 3-[4-(trifluoromethyl)pyrimidin-2-yl]azetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound features a piperazine ring instead of an azetidine ring and a bromophenyl group instead of a trifluoromethyl-pyrimidine group.
tert-Butyl 3-oxoazetidine-1-carboxylate: This compound has an oxo group instead of a trifluoromethyl-pyrimidine group.
tert-Butyl 3-(4-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate: This compound features a pyridine ring instead of a pyrimidine ring.
The uniqueness of this compound lies in its combination of a trifluoromethyl-pyrimidine ring and an azetidine ring, which provides distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16F3N3O2 |
|---|---|
Molecular Weight |
303.28 g/mol |
IUPAC Name |
tert-butyl 3-[4-(trifluoromethyl)pyrimidin-2-yl]azetidine-1-carboxylate |
InChI |
InChI=1S/C13H16F3N3O2/c1-12(2,3)21-11(20)19-6-8(7-19)10-17-5-4-9(18-10)13(14,15)16/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
LCAKHHNHZLFFFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NC=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


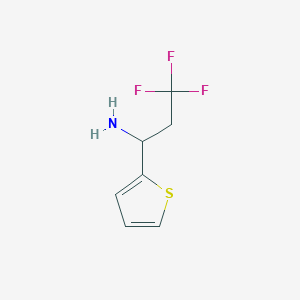


![2-((10R,13S,17S)-10,13-Dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl4-bromobenzenesulfonate](/img/structure/B13154603.png)
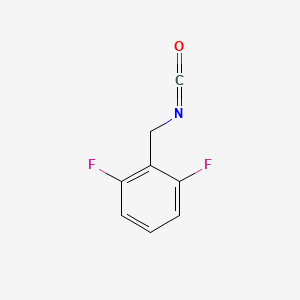
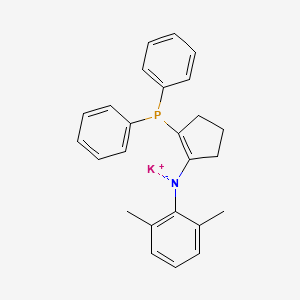

![3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}pyrrolidin-2-one](/img/structure/B13154617.png)
![2-[6-(difluoromethoxy)-5-methoxy-1H-indazol-3-yl]acetic acid](/img/structure/B13154627.png)
